molecular formula C6H13ClN4 B2812801 4-(1-hydrazinylethyl)-1-methyl-1H-pyrazole trihydrochloride CAS No. 1432680-66-4

4-(1-hydrazinylethyl)-1-methyl-1H-pyrazole trihydrochloride

Cat. No.: B2812801
CAS No.: 1432680-66-4
M. Wt: 176.65 g/mol
InChI Key: REHPYEHHNGADNA-UHFFFAOYSA-N
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Description

4-(1-hydrazinylethyl)-1-methyl-1H-pyrazole trihydrochloride is a chemical compound that belongs to the class of hydrazine derivatives. It is characterized by the presence of a hydrazinylethyl group attached to a pyrazole ring, which is further substituted with a methyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-hydrazinylethyl)-1-methyl-1H-pyrazole trihydrochloride typically involves the reaction of 1-methyl-1H-pyrazole with hydrazine hydrate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained. The resulting hydrazinylethyl derivative is then treated with hydrochloric acid to form the trihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques to ensure it meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(1-hydrazinylethyl)-1-methyl-1H-pyrazole trihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: The compound can be reduced to form hydrazones or other reduced forms.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazine group can yield azides, while reduction can produce hydrazones. Substitution reactions can lead to a variety of substituted pyrazole derivatives.

Scientific Research Applications

4-(1-hydrazinylethyl)-1-methyl-1H-pyrazole trihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1-hydrazinylethyl)-1-methyl-1H-pyrazole trihydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine group is known to form reactive intermediates that can interact with biological molecules, leading to various biochemical effects. These interactions can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain types of cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-hydrazinylethyl)benzoic acid hydrochloride
  • 3-(1-hydrazinylethyl)pyridine hydrochloride
  • Phenol, 4-(1-hydrazinylethyl)-

Uniqueness

4-(1-hydrazinylethyl)-1-methyl-1H-pyrazole trihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

CAS No.

1432680-66-4

Molecular Formula

C6H13ClN4

Molecular Weight

176.65 g/mol

IUPAC Name

1-(1-methylpyrazol-4-yl)ethylhydrazine;hydrochloride

InChI

InChI=1S/C6H12N4.ClH/c1-5(9-7)6-3-8-10(2)4-6;/h3-5,9H,7H2,1-2H3;1H

InChI Key

REHPYEHHNGADNA-UHFFFAOYSA-N

SMILES

CC(C1=CN(N=C1)C)NN.Cl.Cl.Cl

Canonical SMILES

CC(C1=CN(N=C1)C)NN.Cl

solubility

not available

Origin of Product

United States

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